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Compound of Interest

2,3-Piperazinedione, 1-butyl-
Compound Name:

(7C1,9Cl)
CAS No.: 2385-28-6
Cat. No.: B1617957

Get Quote

Executive Summary & Chemical Context

1-Butyl-2,3-piperazinedione (CAS: 72836-39-0 or analog/derivative context) is a heterocyclic
building block belonging to the 2,3-diketopiperazine class. Unlike their symmetric 2,5-isomers
(derived from amino acid dimerization), 2,3-piperazinediones possess vicinal carbonyl groups,
imparting unique electronic properties and reactivity profiles useful in peptidomimetic drug
design and beta-lactam antibiotic synthesis.

This guide provides a technical roadmap for the spectroscopic identification of 1-butyl-2,3-
piperazinedione. The data presented synthesizes experimental precedents from N-alkyl-2,3-
piperazinedione analogs and first-principles spectroscopic prediction.

Synthesis Context for Impurity Profiling

To accurately interpret spectra, one must understand the genesis of the sample. The standard
synthesis involves the condensation of N-butylethylenediamine with diethyl oxalate.
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e Primary Impurities: Unreacted amine, mono-oxamic acid intermediates (incomplete
cyclization), and oligomeric byproducts.

o Key Structural Feature: The molecule lacks

symmetry due to the N1-butyl substitution, resulting in distinct NMR environments for the ring
methylene protons.

Mass Spectrometry (MS) Profiling

Objective: Confirm molecular weight and analyze fragmentation to verify the N-butyl chain and
diketo core.

lonization Technique: Electrospray lonization (ESI)

» Mode: Positive lon Mode (ESI+)

e Solvent: Methanol/Water + 0.1% Formic Acid

lon Type m/z (Calculated) Interpretation

Protonated molecular ion

[M+H]*+ 171.11
(Base Peak).
Sodium adduct (Common in
[M+Na]* 193.10 o
glass/salt contamination).
Dimer formation
[2M+H]* 341.21

(Concentration dependent).

Fragmentation Pattern (MS/MS or El)

Under collision-induced dissociation (CID) or Electron Impact (El), the following fragments are

diagnostic:
o Loss of Propyl/Butyl Group: Cleavage of the alkyl chain.

o (Loss of

) or
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(Loss of

)

* Ring Cleavage (Retro-Diels-Alder type): Loss of CO (

) is characteristic of vicinal diketones.

o (Loss of CO from [M+H]*).

Infrared Spectroscopy (IR)

Objective: Identify the vicinal dicarbonyl system and the secondary amide (lactam).

Method: ATR-FTIR (Solid state or neat oil).

Frequency (
Functional Group Intensity Diagnostic Note

)

Indicates the
N-H Stretch 3200 - 3350 Medium, Broad unsubstituted N4

position (lactam NH).

Amide | band. Higher

frequency due to ring
C=0 Stretch (Sym) 1680 — 1695 Strong o

strain/vicinal

repulsion.

Second carbonyl
C=0 Stretch (Asym) 1640 — 1660 Strong band; characteristic of
2,3-dione motif.

Alkyl C-H (butyl chain)

C-H Stretch 2850 — 2960 Medium and Ring

Amide C-N bond

vibrations.

C-N Stretch 1350 — 1400 Medium
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Technical Insight: The presence of two distinct carbonyl bands in the 1600-1700 region
distinguishes the 2,3-dione from the 2,5-dione (which often shows a single broad band due to

symmetry) and simple lactams.

Nuclear Magnetic Resonance (NMR)

Objective: Structural confirmation and purity assessment. Solvent Selection:DMSO-

is preferred over

e Reasoning: 2,3-piperazinediones have poor solubility in chloroform. DMSO-

also prevents exchange of the amide proton, allowing the N-H signal to be observed as a
sharp(er) peak.

H NMR Data (400 MHz, DMSO- )

The loss of symmetry differentiates the two ethylene bridge methylenes (

and
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. Shifei( Lo Assighment
Position Multiplicity Integral Lodi
ogic
» PpPM) g
Exchangeable
NH (Ring) 8.20-8.50 Broad Singlet 1H amide proton at
N4.
Adjacent to NH.
Ring _ _ [1] Deshielded by
3.55-3.65 Multiplet/Triplet 2H )
(C5) amide, couples
to C6 protons.
Adjacent to N-
Ring ) ) Butyl. Distinct
3.35-3.45 Multiplet/Triplet 2H
(C6) from C5 due to
asymmetry.
Triplet (
Butyl N- 325_335 2H -methylene of the
Hz) butyl chain.
-methylene
shielded relative
Butyl 1.40 - 1.55 Multiplet 2H (
to
).
Butyl :
1.20-1.35 Sextet/Multiplet 2H -methylene.
Triplet ( ;
Terminal methyl
Butyl 0.85 - 0.95 3H Y
Hz) group.

C NMR Data (100 MHz, DMSO- )

Distinct carbonyl signals verify the 2,3-dione core.[2]
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Shift (
Carbon Type Assignment
» PpmM)
C=0 (Amide) 158.5 Carbonyl adjacent to NH (C3).
) Carbonyl adjacent to N-Butyl
C=0 (Amide) 157.2 ©2)
Ring 46.0 C6 (Next to N-Butyl).
Ring 39.5 C5 (Next to NH).
Butyl
45.5 -carbon of butyl chain.
Buv/ 28.5 -carbon.
Buv 19.2 -carbon.
Butyl 13.5 Terminal methyl.

Experimental Characterization Workflow

The following diagram outlines the logical flow for synthesizing and validating the compound,

ensuring self-correcting quality control.
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Start: N-butylethylenediamine
+ Diethyl Oxalate

Reflux in Ethanol (0-25°C -> Reflux)

Spectroscopic Validation

l

Crude Product Isolation

l

Evaporation & Crystallization
(Solvent: EtOH/Ether)

TLC / LC-MS Check

Purity > 95%7?

Recrystallization or
Flash Column (MeOH/DCM)

1H/13C NMR (DMSO-d6)
Confirm Asymmetry

FT-IR

Confirm Vicinal C=0

HRMS (ESI+)
Confirm m/z 171.11
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Caption: Logical workflow for the synthesis, purification, and multi-modal spectroscopic
validation of 1-Butyl-2,3-piperazinedione.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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